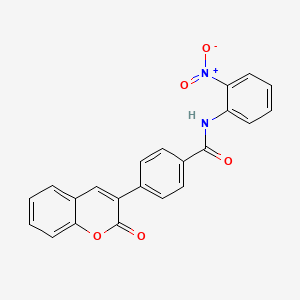methanone](/img/structure/B5975402.png)
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its ability to selectively bind to certain receptors in the body, which has led to its use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
The [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone compound has been extensively researched for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases and conditions.
Mecanismo De Acción
The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves its ability to selectively bind to certain receptors in the body. This binding leads to a cascade of biochemical and physiological effects, which can have a variety of therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone are complex and varied. Some of the primary effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its ability to selectively bind to certain receptors in the body. This allows researchers to study the effects of specific receptor activation or inhibition, which can provide valuable insights into the underlying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. Some of the primary areas of focus include:
1. The development of new drugs based on the structure of this compound for the treatment of various diseases and conditions.
2. The study of the underlying biochemical and physiological mechanisms involved in the selective binding of this compound to certain receptors in the body.
3. The exploration of new synthesis methods for the production of this compound, which could lead to increased availability for use in lab experiments and drug development.
4. The investigation of the potential applications of this compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of a catalyst. This is followed by the addition of 1H-imidazole-2-carboxaldehyde to the reaction mixture, which is then heated to produce the final product.
Propiedades
IUPAC Name |
[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)24-17-7-3-5-15(11-17)19(23)16-6-4-10-22(12-16)13-18-20-8-9-21-18/h3,5,7-9,11,14,16H,4,6,10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKXTOPPITOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-2-piperidinecarboxamide](/img/structure/B5975406.png)
